molecular formula C13H13NO3 B14394937 4-(6-Methoxy-1-benzofuran-2-yl)pyrrolidin-2-one CAS No. 88221-16-3

4-(6-Methoxy-1-benzofuran-2-yl)pyrrolidin-2-one

Cat. No.: B14394937
CAS No.: 88221-16-3
M. Wt: 231.25 g/mol
InChI Key: ZCFKSVZATISIBW-UHFFFAOYSA-N
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Description

4-(6-Methoxy-1-benzofuran-2-yl)pyrrolidin-2-one is a compound that combines the structural features of benzofuran and pyrrolidinone. Benzofuran is known for its wide range of biological activities, while pyrrolidinone is a versatile scaffold in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method involves the use of organoboron reagents and palladium catalysts under mild conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted organic synthesis (MAOS) can enhance synthetic efficiency and support green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

4-(6-Methoxy-1-benzofuran-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form quinones.

    Reduction: The pyrrolidinone ring can be reduced to form pyrrolidine derivatives.

    Substitution: The methoxy group on the benzofuran ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzofuran ring can yield benzofuran-2,3-dione, while reduction of the pyrrolidinone ring can produce pyrrolidine derivatives .

Scientific Research Applications

4-(6-Methoxy-1-benzofuran-2-yl)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(6-Methoxy-1-benzofuran-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The benzofuran moiety can interact with various enzymes and receptors, while the pyrrolidinone ring can modulate the activity of these targets. The compound may exert its effects through pathways involving enzyme inhibition, receptor binding, and modulation of signal transduction .

Comparison with Similar Compounds

Similar Compounds

    Psoralen: A benzofuran derivative used in the treatment of skin diseases.

    8-Methoxypsoralen: Another benzofuran derivative with similar applications.

    Angelicin: A benzofuran compound with therapeutic potential.

Uniqueness

4-(6-Methoxy-1-benzofuran-2-yl)pyrrolidin-2-one is unique due to its combination of benzofuran and pyrrolidinone structures, which confer a distinct set of biological activities and chemical properties. This combination allows for a broader range of applications compared to compounds with only one of these moieties .

Properties

CAS No.

88221-16-3

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

4-(6-methoxy-1-benzofuran-2-yl)pyrrolidin-2-one

InChI

InChI=1S/C13H13NO3/c1-16-10-3-2-8-4-11(17-12(8)6-10)9-5-13(15)14-7-9/h2-4,6,9H,5,7H2,1H3,(H,14,15)

InChI Key

ZCFKSVZATISIBW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(O2)C3CC(=O)NC3

Origin of Product

United States

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